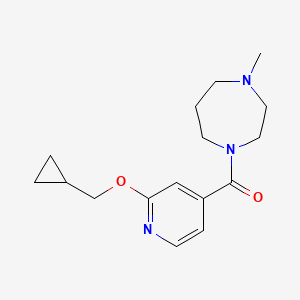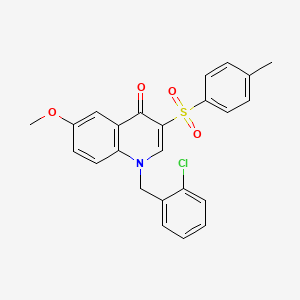
1-(2-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a quinolinone derivative, which is a class of compounds that often exhibit biological activity and are of interest in medicinal chemistry . It has a 2-chlorobenzyl group, a methoxy group at the 6-position, and a tosyl group at the 3-position of the quinolinone ring .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized via condensation reactions, nucleophilic substitutions, or coupling reactions . The 2-chlorobenzyl group could potentially be introduced via a nucleophilic substitution reaction with 2-chlorobenzyl chloride .Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic bicyclic structure of quinolinones, with the various substituents attached at the specified positions . The exact geometry would depend on the specific stereochemistry at each position .Chemical Reactions Analysis
Quinolinones can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and various condensation reactions . The presence of the chlorobenzyl and tosyl groups could also allow for further functionalization via nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .作用機序
The mechanism of action of 1-(2-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one is not fully understood. However, it is believed to inhibit bacterial growth by disrupting the synthesis of bacterial DNA and RNA. The compound has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. The compound has also been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage.
実験室実験の利点と制限
The advantages of using 1-(2-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one in laboratory experiments include its high potency and selectivity, as well as its broad spectrum of activity against various bacterial strains. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 1-(2-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one. One potential direction is to investigate its potential applications in the treatment of bacterial infections, particularly those caused by multidrug-resistant bacteria. Another direction is to explore its potential as an anti-inflammatory and antioxidant agent for the treatment of various inflammatory diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacological properties for clinical use.
合成法
The synthesis of 1-(2-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one involves the reaction of 2-chlorobenzylamine with 2-methoxy-3-tosylquinoline-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) to yield the desired product.
科学的研究の応用
1-(2-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one has been extensively studied for its potential applications in drug development. It has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4S/c1-16-7-10-19(11-8-16)31(28,29)23-15-26(14-17-5-3-4-6-21(17)25)22-12-9-18(30-2)13-20(22)24(23)27/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNUALZPAAJRDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-3-(4-chloroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2830971.png)
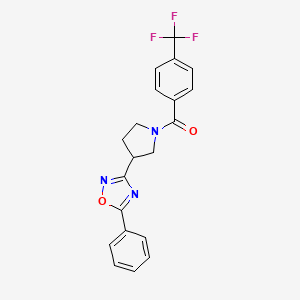
![3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B2830974.png)
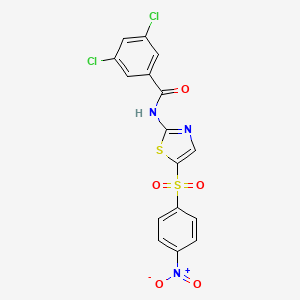
![2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide](/img/structure/B2830978.png)
![2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone](/img/structure/B2830980.png)
![N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2830981.png)
![N-1,3-benzodioxol-5-yl-2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2830982.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2830983.png)
![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid hydrochloride](/img/structure/B2830986.png)
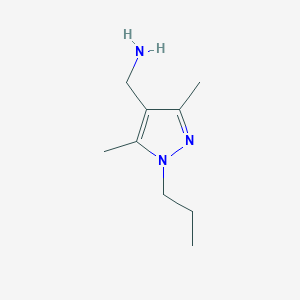
![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2830988.png)
